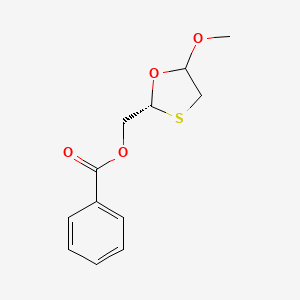

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate

Description

Historical Context of 1,3-Oxathiolane Derivatives

The development of 1,3-oxathiolane derivatives represents a significant milestone in organosulfur chemistry, with origins tracing back to fundamental research in heterocyclic compound synthesis. The foundational work in this field began with the recognition that five-membered rings containing both sulfur and oxygen atoms could serve as valuable scaffolds for pharmaceutical applications. Early investigations focused on understanding the unique reactivity patterns and stability characteristics of these heterocyclic structures.

The breakthrough moment in 1,3-oxathiolane chemistry occurred in 1989 when Belleau and co-workers produced the first oxathiolane nucleoside as a racemic mixture, known as (±)-BCH-189. This pioneering work established the fundamental synthetic methodology for constructing the oxathiolane ring system through condensation reactions between benzoyloxyacetaldehyde and 2-mercapto-substituted dimethyl acetal in the presence of p-toluenesulfonic acid catalyst. The success of this initial synthesis opened new avenues for exploring the pharmaceutical potential of oxathiolane derivatives.

Subsequent research throughout the 1990s and early 2000s expanded the synthetic repertoire for 1,3-oxathiolane construction. Researchers developed increasingly sophisticated approaches, including enzymatic resolution methods and dynamic kinetic resolution processes. These advances were particularly crucial for achieving the stereochemical control necessary for pharmaceutical applications, as the biological activity of oxathiolane derivatives often depends critically on their three-dimensional molecular architecture.

The pharmaceutical significance of 1,3-oxathiolane derivatives became fully apparent with the development of lamivudine and emtricitabine, both of which emerged as essential components of widely prescribed multi-drug regimens for HIV treatment. These successes demonstrated that oxathiolane-based nucleoside analogues could exhibit potent antiviral activity while maintaining acceptable safety profiles, establishing this chemical class as a cornerstone of modern antiviral therapy.

Significance of (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate in Chemical Research

This compound occupies a position of particular importance within the broader landscape of oxathiolane chemistry due to its role as a key synthetic intermediate. The compound's significance extends beyond its immediate utility, encompassing its contributions to understanding stereochemical control in heterocyclic synthesis and its applications in developing new pharmaceutical entities. Research has demonstrated that this specific derivative serves as an essential building block for constructing more complex molecular architectures required in antiviral drug development.

The stereochemical designation (2R) in the compound's name reflects one of its most critical features from a research perspective. This specific configuration is crucial for biological activity, as demonstrated in numerous studies examining the relationship between molecular structure and pharmaceutical efficacy. The presence of the methoxy group at the 5-position and the benzoate moiety attached to the methanol functionality creates a unique chemical environment that can be selectively modified through various synthetic transformations.

Research applications of this compound span multiple areas of chemical investigation. In synthetic methodology development, it serves as a model substrate for testing new reaction conditions and exploring novel transformation pathways. The compound has been particularly valuable in studies aimed at optimizing asymmetric synthesis protocols, where achieving high enantiomeric excess is essential for pharmaceutical applications. Additionally, its well-defined structure makes it an excellent candidate for mechanistic studies examining reaction pathways and intermediate formation.

The compound's research significance is further enhanced by its role in process chemistry optimization. Pharmaceutical manufacturers require efficient, cost-effective routes to key intermediates, and this compound has served as a focal point for developing such processes. Studies examining supply-centered synthesis approaches have identified this compound as a critical junction point where multiple synthetic strategies converge, making it essential for understanding how to build complex pharmaceuticals from simple, readily available starting materials.

Position within Oxathiolane Compound Classification

Within the broader classification system of organosulfur compounds, this compound occupies a specific niche as a functionalized five-membered heterocycle. The compound belongs to the family of 1,3-oxathiolanes, which are characterized by their saturated five-membered ring structure containing non-adjacent sulfur and oxygen atoms. This structural arrangement distinguishes them from related heterocycles such as 1,2-oxathiolanes, which have adjacent heteroatoms and exhibit different chemical properties.

The classification of this compound extends beyond simple structural considerations to encompass functional group categorizations. As a benzoate ester, it falls within the broader class of aromatic carboxylic acid derivatives, while the presence of the methoxy group places it among ether-containing compounds. This multifunctional nature contributes to its versatility as a synthetic intermediate and its utility in various chemical transformations.

From a stereochemical classification perspective, the compound represents an important example of enantiomerically pure oxathiolane derivatives. The (2R) configuration places it within the family of right-handed stereoisomers, which typically exhibit distinct biological properties compared to their (2S) counterparts. This stereochemical specificity is crucial for pharmaceutical applications, where the three-dimensional arrangement of atoms directly influences biological activity and therapeutic efficacy.

The compound's position within nucleoside analogue classification systems is equally significant. As an intermediate in the synthesis of antiviral nucleosides, it belongs to the category of sugar ring mimetics, where the oxathiolane ring serves as a substitute for the natural ribose or deoxyribose sugars found in native nucleosides. This classification has profound implications for understanding how structural modifications can lead to compounds with enhanced stability, improved pharmacokinetic properties, or altered biological activity profiles.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing multiple functional groups. The base name "1,3-oxathiolane" indicates a five-membered ring containing oxygen at position 1 and sulfur at position 3, with the numbering system beginning from the oxygen atom. The "2-methanol" designation specifies the presence of a hydroxymethyl group at the 2-position, while "5-methoxy" indicates a methoxy substituent at the 5-position.

Properties

IUPAC Name |

[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKDHPIQHWRJFP-RRKGBCIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CSC(O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196467 | |

| Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528567-33-1 | |

| Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528567-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

BF₃·Et₂O-Catalyzed Glycosylation

This method, detailed in Examples 4 and 20 of EP2161267A1, involves a glycosylation reaction between 2,5-dihydroxy-1,4-dithiane and a menthol-derived chloroformate intermediate. Key steps include:

-

Reaction Setup : 2,5-Dihydroxy-1,4-dithiane (8.4 g, 0.11 mol) and tetrahydrofuran (100 mL) are mixed under nitrogen.

-

Catalysis : BF₃·Et₂O (1.6 g, 0.011 mol) is added at 0°C, followed by 16 hours of stirring at room temperature.

-

Work-Up : The mixture is poured into water, extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.

-

Purification : Distillation under reduced pressure (5 mmHg) yields the title compound at 75%.

Critical Parameters :

-

Temperature: 0°C for initiation, room temperature for completion.

-

Solvent: THF optimizes Lewis acid activity.

-

Catalyst Loading: 10 mol% BF₃·Et₂O ensures rapid glycosylation.

Table 1: Performance of BF₃·Et₂O-Catalyzed Method

Chiral Auxiliary-Assisted Synthesis

The use of L-menthol chloroformate as a chiral auxiliary enhances stereocontrol during esterification. This two-step process involves:

-

Acylation : L-Menthol reacts with triphosgene to form L-menthol chloroformate.

-

Esterification : The chloroformate intermediates with 1,2-isopropylidene glycerol, followed by oxidation and condensation with 2,5-dihydroxy-1,4-dithiane.

Example 12 Workflow :

-

Hydrolysis of a precursor with K₂CO₃ (138 g, 1.0 mol) in methanol (3 L) at 0°C for 10 hours.

-

Acidification to pH 7 using 0.1N HCl, followed by extraction with toluene.

-

Reflux with p-nitrobenzoic acid (56 g, 0.33 mol) and cooling to 0–5°C yields 105 g of product.

Advantages :

Recrystallization and Diastereomer Separation

Recrystallization in ethanol or hexane-triethylamine mixtures is critical for isolating the (2R)-isomer. For instance, residues from glycosylation are treated with N-hexane and triethylamine, precipitating pure solids at low temperatures. Ethanol achieves a 1:1 α/β isomer ratio, while hexane increases β-isomer selectivity.

Table 2: Solvent Impact on Isomer Separation

Hydrolysis and Acid-Catalyzed Esterification

A hybrid approach (Example 12) combines hydrolysis and esterification:

-

Base Hydrolysis : K₂CO₃ in methanol cleaves protecting groups.

-

Acid-Mediated Esterification : p-Nitrobenzoic acid induces ester formation under reflux.

Conditions :

-

Reflux Duration: 30 minutes.

-

Cooling: 2 hours at 0–5°C for crystallization.

Yield : 55% after silica gel column purification.

Industrial Applications and Scalability

The BF₃·Et₂O method is preferred for large-scale synthesis due to its high yield and minimal byproducts. Patent data highlight batch sizes exceeding 2 kg, with throughput enhanced by continuous distillation. Challenges include BF₃’s moisture sensitivity, necessitating strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-methoxy-1,3-oxathiolane-2-methanol and benzoic acid.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 5-Methoxy-1,3-oxathiolane-2-methanol and benzoic acid.

Oxidation: Sulfoxides or sulfones.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of antiviral agents such as Lamivudine.

Biology: Studying the mechanism of action of nucleoside reverse transcriptase inhibitors.

Medicine: Development of antiviral therapies for chronic hepatitis B.

Industry: Production of pharmaceutical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is primarily related to its role as an intermediate in the synthesis of Lamivudine. Lamivudine inhibits the reverse transcriptase enzyme, preventing the replication of viral DNA in infected cells. The compound itself does not exhibit direct biological activity but is crucial in the production of the active antiviral agent.

Comparison with Similar Compounds

Compound A: (2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate ()

Compound B: 5-Methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl benzoate ()

- Structure: Contains a propenoyl-substituted phenyl benzoate with a p-tolyl group.

- Applications : Likely used in photodynamic therapy or as a UV-absorbing agent due to its conjugated system.

- Key Differences: Replaces the oxathiolane ring with a phenyl-propenoyl moiety, altering solubility and reactivity .

Compound C: Methyl 5-acetyl-2-benzyloxybenzoate ()

- Structure : A salicylate derivative with acetyl and benzyloxy substituents.

- Synthesis : Derived from esterification of salicylic acid derivatives.

- Key Differences : The acetyl group enhances electrophilicity, contrasting with the oxathiolane’s sulfur-mediated stability .

Physical and Chemical Properties

Key Findings :

Limitations :

- Limited data on the target compound’s pharmacokinetics or toxicity restricts its therapeutic use compared to well-studied analogues like salicylate derivatives .

Biological Activity

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is a chemical compound with the molecular formula CHOS and a molecular weight of 254.3 g/mol. It serves primarily as an intermediate in the synthesis of Lamivudine, an antiviral agent used in the treatment of chronic hepatitis B and HIV infections. This article explores the biological activity of this compound, focusing on its role in medicinal chemistry and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves the esterification of 5-methoxy-1,3-oxathiolane-2-methanol with benzoic acid, often using catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to ensure high yield and purity .

Chemical Structure

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 254.3 g/mol |

| CAS Number | 528567-33-1 |

As an intermediate in the synthesis of Lamivudine, this compound itself does not exhibit significant direct biological activity. However, it plays a crucial role in producing Lamivudine, which inhibits the reverse transcriptase enzyme in viral replication processes. This inhibition prevents the synthesis of viral DNA from RNA templates, thus impeding viral proliferation .

Antiviral Activity

Lamivudine has demonstrated significant antiviral activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). The mechanism involves competitive inhibition of reverse transcriptase, leading to reduced viral load in infected individuals .

Cytotoxicity Assessments

In various studies assessing cytotoxicity against human cell lines, compounds related to (2R)-5-Methoxy-1,3-oxathiolane derivatives have shown varying degrees of toxicity. For instance, cytotoxicity assays indicated that compounds derived from similar structures had lower IC50 values against cancer cell lines compared to standard antiviral agents like chloroquine and hydroxychloroquine .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Lamivudine | Nucleoside analogue | Potent antiviral agent |

| Ethyl benzoate | Simple ester | No significant antiviral activity |

| Methyl acetate | Simple ester | No significant antiviral activity |

The uniqueness of this compound lies in its specific oxathiolane structure which is essential for synthesizing active pharmaceutical ingredients like Lamivudine.

Case Studies

Several case studies highlight the relevance of (2R)-5-Methoxy-1,3-oxathiolane derivatives in medicinal chemistry:

- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound could effectively inhibit HBV replication in vitro, showcasing their potential as therapeutic agents .

- Cytotoxicity Profiles : Research on thiazolidin compounds indicated that modifications to the oxathiolane structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the key structural features and stereochemical considerations for (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate, and how do they influence its reactivity?

The compound contains a chiral oxathiolane ring with a (2R)-configured stereocenter, a methoxy group at position 5, and a benzoyl-protected methanol moiety. The oxathiolane ring introduces sulfur-based electronic effects, while the chiral center dictates enantioselective interactions in reactions. The benzoyl group enhances stability during synthesis but may sterically hinder nucleophilic attacks. Chiral purity is critical for biological activity studies, requiring enantioselective synthesis or chromatographic resolution .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is used to verify stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretch at ~1720 cm⁻¹). X-ray crystallography provides definitive stereochemical assignment, as seen in structurally similar benzodioxole derivatives .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to achieve high chiral purity of this compound?

Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee). Solvent polarity and temperature must be controlled to minimize racemization. Post-synthesis, chiral HPLC with amylose-based columns can resolve enantiomers, as demonstrated in analogous oxathiolane systems .

Q. What methodological approaches resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or solvent effects. Computational tools (DFT calculations) simulate spectra to validate assignments. For ambiguous cases, derivatization (e.g., acetylation of hydroxyl groups) or isotopic labeling can clarify connectivity. Cross-validation with high-resolution MS and X-ray data is critical .

Q. How does the electronic configuration of the oxathiolane ring influence reactivity in nucleophilic substitution reactions?

The sulfur atom in the oxathiolane ring exerts an electron-withdrawing effect, polarizing adjacent C-O bonds and facilitating nucleophilic attack at the C2 position. Substituent effects (e.g., methoxy groups) modulate ring strain and electronic density. Kinetic studies using Hammett plots or deuterium isotope effects can quantify these impacts, as shown in related thiolane derivatives .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

Variability often stems from inconsistent purification or reaction kinetics. Design of Experiments (DoE) methodologies identify critical parameters (e.g., catalyst loading, reaction time). Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time. Reproducibility is enhanced by strict control of moisture levels and inert atmospheres, as noted in ISO-certified synthesis protocols .

Q. What are the critical considerations for ensuring compound stability during long-term storage in experimental settings?

Degradation pathways include hydrolysis of the ester group and oxidation of the methoxy substituent. Storage under anhydrous conditions (-20°C, desiccated) in amber vials minimizes photolytic and hydrolytic decomposition. Stability-indicating HPLC methods (e.g., using C18 columns with UV detection at 254 nm) assess purity over time. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. How can researchers evaluate the compound’s potential biological activity while addressing matrix effects in cell-based assays?

Matrix effects from cell culture media (e.g., protein binding) can reduce bioactivity. Use of deuterated internal standards in LC-MS/MS quantifies compound uptake and metabolism. Positive controls (e.g., known kinase inhibitors) validate assay sensitivity. For antiviral studies, pseudovirus systems with luciferase reporters minimize biosafety risks while enabling high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.